molecular formula C20H23FN2O5S B2983550 3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351631-71-4

3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No. B2983550
M. Wt: 422.47
InChI Key: TZLBZYJGCAMTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound contains several functional groups including a methoxy group, a sulfonamide group, a cyclohexyl group, a fluorophenyl group, and a carbamate group. These groups can have significant effects on the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom can increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Synthetic Applications

The versatility of compounds similar to "3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate" is showcased in synthetic chemistry, where they are used as intermediates in the production of complex molecules. For example, a study by Adamek et al. (2014) demonstrates the synthesis of 1-(N-acylamino)alkyl sulfones from N-acyl-α-amino acids or N-alkylamides, highlighting the utility of N-(1-methoxyalkyl)amides or carbamates in creating sulfone compounds under mild conditions (Adamek et al., 2014). This process is significant for the development of new pharmacophores and materials.

Biological Evaluation

Compounds bearing sulfonamide and carbamate groups have been evaluated for their biological activities. For instance, Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, assessing their antimicrobial potency. This study demonstrated the potential of these compounds in serving as antimicrobial agents, with certain derivatives exhibiting promising activity against bacterial strains and fungi (Janakiramudu et al., 2017).

Proton Exchange Membranes

In the field of materials science, the incorporation of sulfonamide and carbamate functionalities into polymers has been explored for fuel cell applications. Kim et al. (2008) developed comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, utilizing sulfonated side-chain grafting units. These materials exhibited high proton conductivity, demonstrating the potential of incorporating such chemical structures into polymer matrices for energy applications (Kim et al., 2008).

Antitumor Activity

The synthesis of compounds containing sulfonamide and carbamate groups has also been directed towards exploring antitumor activities. Anderson et al. (1988) synthesized bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, which were active against P388 lymphocytic leukemia, showcasing the therapeutic potential of such compounds in cancer treatment (Anderson et al., 1988).

properties

IUPAC Name

[3-[(3-methoxyphenyl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-17-5-3-7-19(13-17)29(25,26)23-16-4-2-6-18(12-16)28-20(24)22-15-10-8-14(21)9-11-15/h3,5,7-11,13,16,18,23H,2,4,6,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLBZYJGCAMTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.